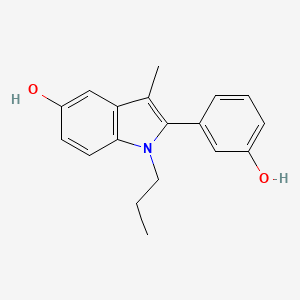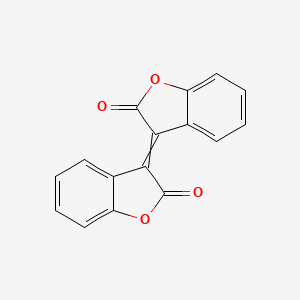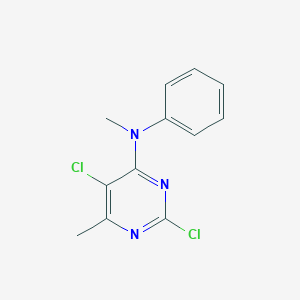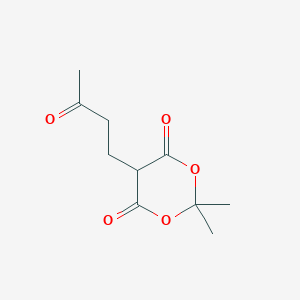![molecular formula C10H10O6S B14361913 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid CAS No. 92592-73-9](/img/no-structure.png)
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure It features a hydroxy group, a methanesulfonyl group, and a phenyl ring attached to a prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Methanesulfonylation: The phenol derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation: The intermediate product is then hydroxylated using a suitable oxidizing agent.
Coupling Reaction: The final step involves a coupling reaction with prop-2-enoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3-Hydroxy-4-methoxyphenylpropionic acid: Similar structure but with a propionic acid backbone instead of prop-2-enoic acid.
Uniqueness
3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
| 92592-73-9 | |
分子式 |
C10H10O6S |
分子量 |
258.25 g/mol |
IUPAC名 |
3-(3-hydroxy-4-methylsulfonyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O6S/c1-17(14,15)16-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
InChIキー |
MWWWAADFUHTTKB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









